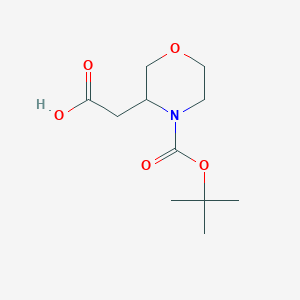

4-Boc-3-Carboxymethylmorpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOPNRRQHPWQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626109 | |

| Record name | [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859155-89-8 | |

| Record name | [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Boc-3-Carboxymethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable method for the synthesis of 4-Boc-3-carboxymethylmorpholine, a valuable building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of the Boc-protected amine and the methyl ester at the 3-position allows for versatile subsequent chemical modifications, making this compound a key intermediate for the synthesis of complex molecular architectures.

This guide details a common and efficient method for the preparation of this compound, namely the Steglich esterification of the corresponding carboxylic acid precursor. The experimental protocol is described in detail, and representative quantitative data is provided to aid in the replication and optimization of this synthesis.

Synthetic Route: Steglich Esterification

The most straightforward and widely applicable method for the synthesis of this compound is the esterification of its carboxylic acid precursor, 4-Boc-3-morpholinecarboxylic acid. The Steglich esterification is particularly well-suited for this transformation as it proceeds under mild conditions, which is crucial for preserving the acid-labile Boc protecting group. This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species. This intermediate is readily attacked by the alcohol (in this case, methanol) to furnish the desired ester and the byproduct, dicyclohexylurea (DCU), which precipitates from the reaction mixture and can be easily removed by filtration.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | N-Boc-L-proline | N/A |

| Product | N-Boc-L-proline methyl ester | N/A |

| Reaction Yield | >95% | N/A |

| Purity | >98% (by NMR) | N/A |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.30-4.20 (m, 1H), 3.72 (s, 3H), 3.55-3.35 (m, 2H), 2.25-1.85 (m, 4H), 1.46 & 1.41 (2s, 9H) | N/A |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 173.0, 154.0, 80.0, 59.0, 52.0, 46.5, 31.0, 28.5, 24.0 | N/A |

Experimental Protocol: Steglich Esterification of 4-Boc-3-morpholinecarboxylic Acid

This protocol details the procedure for the synthesis of this compound from 4-Boc-3-morpholinecarboxylic acid using DCC and DMAP.

Materials:

-

(R)- or (S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)- or (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration).

-

Addition of Reagents: To the stirred solution, add 4-(dimethylaminopyridine) (DMAP, 0.1 eq) and anhydrous methanol (MeOH, 1.5-2.0 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Coupling Agent: While maintaining the temperature at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Continue stirring at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway

A specific signaling pathway directly involving this compound is not well-established in the public domain, as it is primarily a synthetic intermediate. Its biological effects would be determined by the final molecule it is incorporated into. Therefore, a diagram of a signaling pathway is not applicable at this stage.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the protocol as needed for their specific applications. The versatility of this building block ensures its continued importance in the development of novel therapeutics.

4-Boc-3-Carboxymethylmorpholine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic utility of 4-Boc-3-Carboxymethylmorpholine. This compound, a Boc-protected morpholine derivative, serves as a valuable building block in medicinal chemistry and organic synthesis. Due to its bifunctional nature, possessing both a protected amine and a carboxylic acid moiety, it is a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical candidates and peptidomimetics. This document consolidates available data on its chemical identity and characteristics. While specific experimental data such as melting point, boiling point, and detailed spectroscopic analyses are not widely published, this guide provides foundational information for researchers interested in utilizing this compound.

Chemical Properties and Identification

This compound, systematically named [4-(tert-butoxycarbonyl)morpholin-3-yl]acetic acid, is a white to yellow solid at room temperature. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen enhances its stability and solubility in common organic solvents, making it a tractable intermediate in multi-step syntheses.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 859155-89-8[1] |

| Molecular Formula | C₁₁H₁₉NO₅[1] |

| Molecular Weight | 245.27 g/mol [1] |

| MDL Number | MFCD04114891[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to Yellow Solid |

| Purity | ≥95% |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Storage | Store in a cool, dry place |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Role in Organic Synthesis and Drug Discovery

While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests a significant role as a versatile building block in the synthesis of complex organic molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.

The carboxylic acid functional group allows for a variety of chemical transformations, most notably amide bond formation. This makes the compound an ideal starting material for the synthesis of morpholine-containing amides, which are of interest in the development of novel therapeutics. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

Experimental Protocols

General Workflow for Utilization in Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. A typical experimental workflow would involve the coupling of the carboxylic acid moiety with an amine to form an amide bond, followed by the deprotection of the Boc group to allow for further functionalization of the morpholine nitrogen.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers utilizing this compound would need to perform their own analytical characterization to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or interaction with signaling pathways of this compound itself. However, the morpholine moiety is a key component in a wide range of biologically active compounds. Morpholine-containing molecules have been reported to exhibit various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The incorporation of the this compound scaffold into larger molecules could impart favorable pharmacokinetic properties and biological activity. The logical relationship for its use is primarily as a structural motif in the design of new chemical entities.

References

An In-depth Technical Guide to 4-Boc-3-Carboxymethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 859155-89-8

This technical guide provides a comprehensive overview of 4-Boc-3-Carboxymethylmorpholine, a key building block in medicinal chemistry and drug discovery. It details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications.

Compound Data

This compound, also known as 2-(4-((tert-butoxy)carbonyl)morpholin-3-yl)acetic acid, is a derivative of morpholine featuring a Boc protecting group and a carboxymethyl substituent. This structure makes it a valuable intermediate for the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 859155-89-8 | [1] |

| Molecular Formula | C₁₁H₁₉NO₅ | [1] |

| Molecular Weight | 245.27 g/mol | [1] |

| Synonyms | 3-carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester, 2-(4-[(tert-butoxy)carbonyl]morpholin-3-yl)acetic acid, 4-boc-morpholine-3-acetic acid | [1] |

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound is not extensively published, the following table summarizes available information from suppliers.

| Property | Value/Information |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage | Recommended to be stored in a cool, dry place. |

Synthesis and Experimental Protocols

A patent for a related compound, (S)-3-morpholinyl carboxylic acid, outlines a multi-step synthesis starting from L-serine. This process involves esterification, acylation, cyclization, and reduction, followed by deprotection.[2][3] While not identical, this methodology provides a conceptual framework for the synthesis of 3-substituted morpholine derivatives.

General Workflow for the Synthesis of Substituted Morpholines:

The synthesis of substituted morpholines often involves the cyclization of an appropriate amino alcohol precursor. The introduction of functional groups can be achieved before or after the formation of the morpholine ring. The Boc protecting group is typically introduced to the secondary amine of the morpholine ring to prevent unwanted side reactions in subsequent steps.

Caption: Generalized workflow for the synthesis of 4-Boc-3-substituted morpholines.

Applications in Drug Discovery and Medicinal Chemistry

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The morpholine ring is considered a "privileged" structure due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability.

While specific biological assays or signaling pathways involving this compound are not detailed in the currently available literature, its structural motifs suggest its utility as a versatile intermediate in the synthesis of bioactive molecules.[][][] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for the attachment of this building block to other molecular fragments. The Boc-protected nitrogen ensures chemoselectivity during these coupling reactions.

The development of novel therapeutics often relies on the availability of unique and functionalized building blocks.[7][8] Compounds like this compound serve this purpose, enabling medicinal chemists to explore new chemical space and design molecules with improved pharmacological profiles.

Logical Relationship in Drug Discovery:

The following diagram illustrates the role of building blocks like this compound in the drug discovery process.

Caption: Role of building blocks in the drug discovery pipeline.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical reagent, it should be handled in a well-ventilated laboratory by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its functionalized morpholine scaffold provides a versatile platform for the synthesis of novel and complex molecules. While detailed experimental protocols and specific biological applications are not yet widely published, its structural characteristics strongly suggest its utility as a key building block for the development of future therapeutic agents. Further research into the synthesis and application of this compound is warranted to fully explore its potential.

References

- 1. 4-N-Boc-morpholine-3-acetic acid [oakwoodchemical.com]

- 2. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 3. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 7. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 4-Boc-3-Carboxymethylmorpholine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-3-Carboxymethylmorpholine is a substituted morpholine derivative incorporating a tert-butyloxycarbonyl (Boc) protecting group and a carboxymethyl side chain. As a bifunctional molecule, it holds potential as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel scaffolds for peptidomimetics and other complex organic molecules. The precise structural confirmation of such intermediates is paramount to ensure the integrity and success of subsequent synthetic steps and to accurately interpret structure-activity relationships (SAR). This technical guide outlines the standard methodologies and expected data for the comprehensive structure elucidation of this compound, leveraging key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

While specific experimental data for this compound is not publicly available in extensive technical literature, this guide provides a robust framework based on the analysis of analogous structures. The presented data and protocols are illustrative and serve as a template for the characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key analytical techniques for the structural confirmation of this compound (Molecular Formula: C₁₁H₁₉NO₅, Molecular Weight: 245.27 g/mol ).

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~3.8 - 4.2 | Multiplet | 1H | H-3 |

| ~3.5 - 3.9 | Multiplet | 4H | H-2, H-5 |

| ~2.8 - 3.4 | Multiplet | 2H | H-6 |

| ~2.4 - 2.8 | Multiplet | 2H | -CH₂-COOH |

| 1.48 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~155 | Boc C=O |

| ~80 | -C(CH₃)₃ |

| ~67 | C-2, C-5 |

| ~50-55 | C-3 |

| ~45 | C-6 |

| ~35-40 | -CH₂-COOH |

| 28.3 | -C(CH₃)₃ |

Table 3: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Assignment |

| ESI-MS | Positive | 246.1336 | [M+H]⁺ |

| ESI-MS | Positive | 268.1155 | [M+Na]⁺ |

| ESI-MS | Positive | 190.0709 | [M-C₄H₉O+H]⁺ (loss of tert-butyl) |

| ESI-MS | Positive | 146.0811 | [M-Boc+H]⁺ |

| ESI-MS | Negative | 244.1190 | [M-H]⁻ |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2975-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1450 | Medium | C-H bend |

| ~1365 | Medium | C-H bend (gem-dimethyl of Boc) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~1160 | Strong | C-O stretch (Morpholine ether & Boc) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, including connectivity and stereochemical relationships.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the morpholine ring and the carboxymethyl side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the Boc group, the carboxymethyl group, and the morpholine ring.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Analysis:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire mass spectra in both positive and negative ion modes.

-

In positive ion mode, typical adducts to look for are [M+H]⁺ and [M+Na]⁺.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.

-

-

Tandem MS (MS/MS):

-

Select the parent ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to confirm the presence of key structural motifs, such as the loss of the Boc group or the carboxymethyl side chain.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Visualization of Analytical Workflow

The logical flow of the structure elucidation process can be visualized as follows:

This diagram illustrates the progression from the synthesized and purified compound to its analysis by various spectroscopic techniques, followed by the interpretation of the resulting data to confirm the final chemical structure.

Signaling Pathways and Biological Context

As this compound is primarily a synthetic building block, it does not have a known direct role in biological signaling pathways. However, its derivatives could be designed to interact with various biological targets. The logical relationship for its potential application in drug discovery is depicted below.

This diagram shows how a foundational molecule like this compound can be utilized in a drug discovery program. Through synthetic modifications, a library of diverse compounds is generated, which is then screened for biological activity to identify promising "hit" compounds. These hits undergo further optimization to improve their properties, ultimately leading to the identification of a potential drug candidate.

An In-Depth Technical Guide to 4-Boc-3-Carboxymethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-3-carboxymethylmorpholine, systematically known as tert-butyl 3-(carboxymethyl)morpholine-4-carboxylate , is a chiral synthetic building block that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, combining a morpholine scaffold with a protected carboxylic acid functionality, make it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders and as an enzyme inhibitor.

Chemical Properties and Data

This compound is a non-naturally occurring compound that serves as a valuable intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and allows for controlled reactivity during synthetic transformations. The morpholine ring system is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[][2]

| Property | Data | Reference |

| IUPAC Name | tert-butyl 3-(carboxymethyl)morpholine-4-carboxylate | N/A |

| Synonyms | (R)-4-Boc-3-morpholineacetic acid, (S)-4-Boc-3-morpholineacetic acid, (R)-N-Boc-3-carboxymethyl-morpholine | |

| CAS Number | 859155-89-8 | [3] |

| Molecular Formula | C11H19NO5 | [3] |

| Molecular Weight | 245.27 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [3] |

Experimental Protocols

Synthesis of (S)-4-Boc-3-carboxymethylmorpholine

Step 1: Synthesis of L-serine tert-butyl ester

-

Dissolve L-serine (10.5 g) in 20 mL of tert-butyl acetate.

-

At 5 °C, slowly add 5 mL of an aqueous solution containing 3 g of perchloric acid.

-

Slowly warm the reaction mixture to 50-60 °C and stir for 8 hours.

-

After completion, wash the reaction mixture with 10 mL of water and 10 mL of ammonium chloride solution.

-

Combine the aqueous layers and adjust the pH to 9-10 with potassium carbonate.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the L-serine tert-butyl ester.[5]

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

-

Dissolve the L-serine tert-butyl ester in dichloromethane.

-

At 0-10 °C, add a dichloromethane solution of chloroacetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer and concentrate to obtain the N-chloroacetylated product.[5]

Step 3: Cyclization to (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

-

Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene.

-

Add a toluene solution of sodium ethoxide dropwise to effect cyclization.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the cyclic product.[5]

Step 4: Reduction to (S)-3-morpholinyl carboxylic acid tert-butyl ester

-

Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol.

-

Successively add aluminum trichloride and sodium borohydride to reduce the amide carbonyl.

-

After the reaction is complete, carefully quench the excess reducing agent and work up to isolate the morpholine derivative.[5]

Step 5: N-Boc Protection

A standard procedure for N-Boc protection would be employed.

-

Dissolve the synthesized morpholine derivative in a suitable solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate ((Boc)2O) and a base, such as triethylamine.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup and purify by column chromatography to yield the final N-Boc protected product.

Step 6: Elaboration of the Carboxymethyl Side Chain

Further synthetic steps would be required to introduce the carboxymethyl group at the 3-position. This could potentially be achieved through alkylation of an appropriate precursor.

General Protocol for Enzyme Inhibition Assay

Given that this compound derivatives are explored as enzyme inhibitors, a general protocol for an enzyme inhibition assay is provided below. This protocol would be adapted based on the specific enzyme target.[6][7][8]

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the test compound (synthesized from this compound) in the assay buffer.

-

Assay Procedure:

-

In a microplate, add the enzyme solution.

-

Add the test compound dilutions to the wells. A control with buffer only (no inhibitor) should be included.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Applications in Drug Discovery and Development

The morpholine moiety is a key structural feature in many CNS-active drugs due to its ability to improve properties such as brain permeability and metabolic stability.[][2][9] this compound serves as a valuable starting material for the synthesis of novel compounds targeting CNS disorders. The carboxylic acid functionality allows for the introduction of various pharmacophores through amide bond formation or other coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Derivatives of this compound are investigated as potential inhibitors of various enzymes. The morpholine scaffold can interact with the active site of enzymes, while the side chain can be modified to enhance potency and selectivity.[6]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of this compound to its evaluation as a potential drug candidate.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

This in-depth guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided synthetic strategies and evaluation protocols offer a starting point for the exploration of this versatile building block in the quest for novel therapeutics.

References

- 2. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. (R)-4-Boc-morpholine-3-carboxylic acid AldrichCPR 869681-70-9 [sigmaaldrich.com]

- 5. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jgtps.com [jgtps.com]

Commercial Availability and Technical Profile of 4-Boc-3-Carboxymethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of 4-Boc-3-Carboxymethylmorpholine, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Commercial Availability

This compound, also known by its systematic name 2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid, is a substituted morpholine derivative. The presence of a Boc protecting group and a carboxymethyl functional group makes it a versatile intermediate for the synthesis of more complex molecules.

The compound is commercially available from several suppliers, primarily as a racemic mixture and as individual (R) and (S) enantiomers. Availability and product details from various suppliers are summarized below.

Table 1: Commercial Supplier Information for this compound and its Enantiomers

| Supplier | Product Name | CAS Number | Purity | Notes |

| Oakwood Chemical | 4-N-Boc-morpholine-3-acetic acid | 859155-89-8 | Not specified | Racemic mixture. |

| Sunway Chemical | This compound | 859155-89-8 | 97% | Racemic mixture. |

| Chemical Technology Co., LTD | 3-carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester | 859155-89-8 | ≥99% | Racemic mixture. |

| 2A Biotech | 4-N-Boc-morpholine-3-acetic acid | 859155-89-8 | 98.00% | Racemic mixture. |

| ChemScene | (S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid | 839710-38-2 | ≥97% | (S)-enantiomer.[1] |

| Shanghai Macklin Biochemical Co., Ltd. | (R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid | 761460-03-1 | Not specified | (R)-enantiomer. |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below. This data has been aggregated from supplier information and public chemical databases.[2][3]

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 859155-89-8 | PubChem[2] |

| Molecular Formula | C11H19NO5 | PubChem[2] |

| Molecular Weight | 245.27 g/mol | PubChem[2] |

| Appearance | White to off-white solid | General Supplier Information |

| Solubility | Information not readily available | |

| Melting Point | Information not readily available | |

| Boiling Point | Information not readily available |

Table 3: Safety and Hazard Information

| Hazard Statement | GHS Code | Description |

| Causes skin irritation | H315 | |

| Causes serious eye irritation | H319 | |

| May cause respiratory irritation | H335 |

Data sourced from PubChem and reflects GHS classifications.[2]

Applications in Medicinal Chemistry

Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not widely published. However, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis would likely involve the protection of the morpholine nitrogen with a Boc group, followed by the introduction of the carboxymethyl side chain at the 3-position. A potential, though unverified, synthetic workflow is outlined below.

Caption: A conceptual workflow for the synthesis of this compound.

Disclaimer: This technical guide is for informational purposes only and is intended for a professional audience. All laboratory work should be conducted by trained professionals with appropriate safety precautions. The information on commercial availability is subject to change.

References

A Technical Guide to 4-Boc-3-Carboxymethylmorpholine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Boc-3-carboxymethylmorpholine, a versatile heterocyclic building block crucial in the field of medicinal chemistry and drug development. This document details its chemical properties, synthesis, and its role as a key intermediate in the creation of novel therapeutic agents.

Core Compound Data

This compound, systematically named tert-butyl 3-(carboxymethyl)morpholine-4-carboxylate or 4-Boc-morpholine-3-acetic acid, is a valuable scaffold in organic synthesis. Its structure combines a morpholine ring, prized for its favorable physicochemical and metabolic properties, with a protected carboxylic acid functional group, enabling a wide range of chemical modifications.

Below is a summary of its key quantitative data:

| Property | Value | Reference |

| CAS Number | 859155-89-8 | [1] |

| Molecular Formula | C₁₁H₁₉NO₅ | [1] |

| Molecular Weight | 245.27 g/mol | [1] |

| Appearance | White solid | |

| Storage Conditions | 0-8 °C |

Role in Medicinal Chemistry and Drug Discovery

The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve pharmacokinetic profiles, including aqueous solubility and metabolic stability. This compound serves as a critical starting material for the synthesis of complex molecules with diverse biological activities. Its applications span various therapeutic areas, including:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of a variety of pharmaceutical agents. The morpholine ring can enhance drug efficacy and bioavailability.

-

Biochemical Research: This compound is utilized in studies related to enzyme inhibition and protein interactions, offering insights into metabolic pathways and the mechanisms of diseases.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its incorporation into larger molecules can target a wide array of biological pathways. For instance, morpholine derivatives have been identified as components of kinase inhibitors, which play a crucial role in cell signaling pathways implicated in cancer and inflammatory diseases.

Experimental Protocols: Synthesis of Morpholine Derivatives

A detailed, publicly available, step-by-step synthesis protocol for this compound (CAS 859155-89-8) is not readily found in the searched literature. However, a general approach for the synthesis of related morpholine carboxylic acids can be inferred from patent literature. The following is a representative, generalized workflow for the synthesis of a Boc-protected morpholine carboxylic acid, based on the synthesis of a similar compound.

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Workflow for the Synthesis of a Boc-Protected Morpholine Carboxylic Acid Derivative

Caption: Generalized synthetic workflow for a Boc-protected morpholine carboxylic acid.

Detailed Methodologies (Hypothetical, based on related syntheses[2])

-

Esterification of the Starting Amino Acid:

-

The starting amino acid (e.g., a serine derivative) is dissolved in a suitable solvent such as tert-butyl acetate.

-

A catalyst (e.g., a strong acid) is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is stirred and allowed to warm to room temperature, followed by workup including washing, extraction, and drying to yield the corresponding tert-butyl ester.

-

-

N-Acylation:

-

The amino acid tert-butyl ester is dissolved in an aprotic solvent (e.g., dichloromethane).

-

A solution of an acylating agent (e.g., chloroacetyl chloride) in the same solvent is added dropwise at a low temperature (e.g., 0-10 °C).

-

The reaction is stirred and allowed to proceed to completion.

-

The product is isolated after an aqueous workup and drying of the organic phase.

-

-

Intramolecular Cyclization:

-

The N-acylated intermediate is dissolved in a suitable solvent (e.g., toluene).

-

A base (e.g., sodium ethoxide) is added, and the mixture is heated to promote intramolecular cyclization to form a morpholinone ring.

-

The reaction is cooled, and the product is isolated via extraction and purification.

-

-

Reduction of the Lactam:

-

The morpholinone intermediate is dissolved in a protic solvent (e.g., methanol).

-

A reducing agent (e.g., sodium borohydride in the presence of a Lewis acid like aluminum trichloride) is added portion-wise at a reduced temperature.

-

The reaction is carefully quenched, and the morpholine derivative is isolated.

-

-

N-Boc Protection:

-

The resulting morpholine derivative is dissolved in a suitable solvent.

-

Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate) are added.

-

The reaction is stirred at room temperature until completion.

-

The final product, the N-Boc protected morpholine derivative, is isolated through extraction and purification, often by column chromatography.

-

Conclusion

This compound is a strategically important building block for the synthesis of novel chemical entities with therapeutic potential. Its versatile structure allows for the introduction of diverse functionalities, making it a valuable tool for medicinal chemists. Further research into the synthesis and application of this and related morpholine derivatives is likely to yield new and improved drug candidates across a range of diseases.

References

Chiral Synthesis of (R)-4-Boc-3-Carboxymethylmorpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the chiral synthesis of (R)-4-Boc-3-carboxymethylmorpholine, a valuable building block in medicinal chemistry and drug development. The synthetic strategy outlined herein starts from the readily available and enantiomerically pure amino acid, L-serine, ensuring precise control of the desired (R)-stereochemistry at the C3 position of the morpholine ring.

Synthetic Strategy Overview

The synthesis of (R)-4-Boc-3-carboxymethylmorpholine is a multi-step process that begins with the protection of the amino and carboxyl groups of L-serine. This is followed by a reduction of the ester to a primary alcohol, which is then O-alkylated with a protected 2-haloethanol. The subsequent deprotection and intramolecular cyclization via a Williamson ether synthesis forms the core morpholine ring. Finally, the hydroxymethyl side chain is oxidized to the desired carboxymethyl group.

Caption: Overall workflow for the synthesis of (R)-4-Boc-3-carboxymethylmorpholine.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

This initial step involves the protection of the amine group of L-serine with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid to its methyl ester.

Protocol:

-

N-Boc Protection:

-

Suspend L-serine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium hydroxide (1.1 equivalents) and stir until the serine dissolves.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-serine as a white solid.

-

-

Esterification:

-

Dissolve the crude N-Boc-L-serine in methanol.

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.2 equivalents) dropwise.

-

Reflux the mixture for 3 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.

-

| Parameter | Value | Reference |

| Starting Material | L-Serine | N/A |

| Key Reagents | Di-tert-butyl dicarbonate, Thionyl chloride | [1] |

| Solvents | Dioxane, Water, Methanol | [1] |

| Typical Yield | 85-95% over two steps | [1] |

Step 2: Synthesis of (S)-tert-butyl (1-hydroxy-3-(trityloxy)propan-2-yl)carbamate

The methyl ester is selectively reduced to the corresponding primary alcohol.

Protocol:

-

Dissolve (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add lithium borohydride (LiBH₄, 1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient).

| Parameter | Value | Reference |

| Key Reagent | Lithium borohydride (LiBH₄) | [2] |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Typical Yield | 80-90% | [2] |

Step 3: O-Alkylation to form the Ether Linkage

The primary alcohol is O-alkylated with a protected 2-bromoethanol derivative.

Protocol:

-

Dissolve the alcohol from Step 2 (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere.

-

Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Stir for 30 minutes at 0 °C.

-

Add 2-bromoethanol protected with a suitable silyl group (e.g., TBDMS-Cl, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

| Parameter | Value |

| Key Reagents | Sodium hydride (NaH), Protected 2-bromoethanol |

| Solvent | Dimethylformamide (DMF) |

| Typical Yield | 70-85% |

Step 4: Intramolecular Cyclization to form the Morpholine Ring

This step involves deprotection of the silyl ether and subsequent intramolecular Williamson ether synthesis to yield the morpholine ring.

Caption: Mechanism of intramolecular cyclization.

Protocol:

-

Silyl Deprotection:

-

Dissolve the silyl-protected ether from Step 3 in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 equivalents).

-

Stir at room temperature for 2-3 hours.

-

Concentrate the reaction mixture and purify by column chromatography to isolate the diol.

-

-

Mesylation and Cyclization:

-

Dissolve the resulting diol in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (Et₃N, 2.5 equivalents) followed by methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise.

-

Stir for 1 hour at 0 °C.

-

Wash the reaction with water and brine, dry, and concentrate.

-

Dissolve the crude mesylate in anhydrous DMF, cool to 0 °C, and add NaH (1.5 equivalents).

-

Stir at room temperature for 12 hours.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, wash, dry, and concentrate.

-

Purify by flash chromatography to obtain (R)-4-Boc-3-(hydroxymethyl)morpholine.

-

| Parameter | Value | Reference |

| Key Reagents | TBAF, MsCl, Et₃N, NaH | [2] |

| Solvents | THF, DCM, DMF | [2] |

| Typical Yield | 60-75% over two steps | [2] |

Step 5: Oxidation of the Side Chain to Carboxymethyl Group

This is a two-step oxidation process to convert the primary alcohol on the side chain to a carboxylic acid.

Protocol:

-

Oxidation to Aldehyde:

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and silica gel in anhydrous DCM, add a solution of (R)-4-Boc-3-(hydroxymethyl)morpholine (1 equivalent) in DCM.

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the reaction mixture through a pad of Celite and wash with DCM.

-

Concentrate the filtrate to obtain the crude aldehyde, which is used in the next step without further purification.[3][4]

-

-

Oxidation to Carboxylic Acid (Pinnick Oxidation):

-

Dissolve the crude aldehyde in a mixture of t-butanol and water.

-

Add 2-methyl-2-butene (4-5 equivalents).

-

Add a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water dropwise, keeping the temperature below 20 °C.

-

Stir for 4-6 hours at room temperature.

-

Quench with aqueous sodium sulfite solution.

-

Acidify with 1 M HCl and extract with ethyl acetate.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, (R)-4-Boc-3-carboxymethylmorpholine. Purify by recrystallization or chromatography if necessary.

-

| Parameter | Value | Reference |

| Key Reagents | PCC, Sodium chlorite, 2-methyl-2-butene | [3][4][5][6] |

| Solvents | DCM, t-butanol, Water | [5][6] |

| Typical Yield | 70-85% over two steps | N/A |

Summary of Quantitative Data

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | N-Boc Protection & Esterification | (Boc)₂O, SOCl₂ | 85-95% |

| 2 | Ester Reduction | LiBH₄ | 80-90% |

| 3 | O-Alkylation | NaH, BrCH₂CH₂OTBDMS | 70-85% |

| 4 | Intramolecular Cyclization | TBAF, MsCl, NaH | 60-75% |

| 5 | Side Chain Oxidation | PCC, NaClO₂ | 70-85% |

| Overall | L-Serine to Final Product | ~25-45% |

Conclusion

The described synthetic route provides a reliable and stereocontrolled method for the preparation of (R)-4-Boc-3-carboxymethylmorpholine from L-serine. The protocols provided are based on well-established chemical transformations and can be adapted for scale-up in a laboratory setting. Careful execution of each step and appropriate purification are crucial for obtaining the final product in high purity. This guide serves as a valuable resource for researchers engaged in the synthesis of complex chiral molecules for pharmaceutical and other applications.

References

Enantiomeric Purity of 4-Boc-3-Carboxymethylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical intermediates is of paramount importance in drug discovery and development. Chiral molecules, such as 4-Boc-3-carboxymethylmorpholine, can exhibit significantly different pharmacological and toxicological profiles between their enantiomeric forms. Therefore, robust methods for the synthesis of enantiomerically enriched forms and the precise determination of their purity are critical. This technical guide provides an in-depth overview of the methodologies for synthesizing and analyzing the enantiomeric purity of this compound, a valuable building block in medicinal chemistry.

Enantioselective Synthesis Strategies

Proposed Synthetic Pathway from a Chiral Amino Acid

A viable strategy for the enantioselective synthesis of this compound begins with a suitably protected chiral amino acid, such as Boc-L-aspartic acid β-tert-butyl ester. The synthesis would proceed through N-alkylation with a two-carbon electrophile containing a masked hydroxyl group, followed by intramolecular cyclization to form the morpholine ring.

Experimental Protocol: Proposed Enantioselective Synthesis

-

Reductive Amination: To a solution of Boc-L-aspartic acid β-tert-butyl ester (1.0 eq) in a suitable solvent such as methanol, add 2-(benzyloxy)acetaldehyde (1.2 eq) and sodium cyanoborohydride (1.5 eq). Stir the reaction mixture at room temperature for 12-18 hours.

-

Cyclization: The crude product from the previous step is subjected to conditions that facilitate intramolecular cyclization. This can be achieved by treating the intermediate with a mild base to deprotonate the carboxylic acid, which then displaces a leaving group on the two-carbon side chain (which may require a separate activation step).

-

Deprotection and Boc Protection: The resulting morpholine derivative is then globally deprotected, and the morpholine nitrogen is selectively protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O.

-

Purification: The final product, this compound, is purified by column chromatography on silica gel.

Determination of Enantiomeric Purity

The accurate determination of enantiomeric excess (e.e.) is crucial for quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of N-Boc protected amino acid derivatives.[1]

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase column (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in an isocratic elution. Trifluoroacetic acid (TFA) (0.1%) is often added to the mobile phase to improve peak shape for acidic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation: Representative Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area | % Area | Enantiomeric Excess (e.e.) |

| (S)-enantiomer | 8.5 | 99500 | 99.5 | 99.0% |

| (R)-enantiomer | 10.2 | 500 | 0.5 |

Enantiomeric Excess (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Derivatization Followed by Achiral HPLC

An alternative to using a chiral column is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common choice for primary and secondary amines.

Experimental Protocol: Derivatization with Marfey's Reagent

-

Deprotection: The Boc group of this compound is removed under acidic conditions (e.g., TFA in dichloromethane).

-

Derivatization: The resulting secondary amine is dissolved in a suitable buffer (e.g., sodium bicarbonate, pH 9.0). A solution of Marfey's reagent in acetone is added, and the mixture is heated.

-

Quenching: The reaction is quenched by the addition of acid (e.g., HCl).

-

HPLC Analysis: The resulting diastereomeric mixture is analyzed by reverse-phase HPLC on a C18 column.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for determining the enantiomeric excess of chiral compounds.[2] In some cases, a chiral host molecule can be used to induce a CD signal in a guest molecule, with the intensity of the signal being proportional to the enantiomeric excess of the guest.[2]

Experimental Protocol: CD Spectroscopy for Enantiomeric Excess Determination

-

Complex Formation: A solution of an achiral host molecule (e.g., a metal complex) is prepared. To this solution, the sample of this compound is added.

-

CD Measurement: The CD spectrum of the resulting solution is recorded. The sign of the CD signal can indicate the absolute configuration, and the magnitude can be used to determine the enantiomeric excess by comparing it to a calibration curve prepared with samples of known enantiomeric purity.[2]

Data Presentation: Representative CD Spectroscopy Data

| Sample | Enantiomeric Excess (e.e.) | CD Signal Intensity (mdeg) |

| Standard 1 (100% S) | 100% | +25.0 |

| Standard 2 (50% S) | 50% | +12.5 |

| Standard 3 (racemic) | 0% | 0.0 |

| Unknown Sample | ? | +22.5 |

The e.e. of the unknown sample can be determined by interpolation from the calibration curve.

Conclusion

The control and analysis of the enantiomeric purity of this compound are critical for its application in the synthesis of chiral pharmaceuticals. While direct synthetic methods are not extensively documented, analogous procedures provide a clear pathway for its enantioselective preparation. The enantiomeric excess of this important building block can be reliably determined using chiral HPLC, a widely accessible and robust technique. For more advanced characterization, derivatization followed by achiral HPLC and circular dichroism spectroscopy offer powerful alternatives. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with this and related chiral morpholine derivatives.

References

4-Boc-3-Carboxymethylmorpholine: A Versatile Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Chiral morpholine derivatives, in particular, have emerged as privileged structures due to their conformational rigidity and their ability to mimic peptide backbones and present substituents in well-defined spatial orientations. Among these, 4-Boc-3-carboxymethylmorpholine stands out as a highly valuable and versatile chiral building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, making it amenable to a wide range of synthetic transformations.[1] The carboxymethyl side chain at the 3-position provides a convenient handle for further functionalization, enabling its incorporation into larger, more complex molecules such as peptidomimetics, enzyme inhibitors, and other biologically active compounds. This guide provides a comprehensive overview of this compound, including its synthesis, properties, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties and Specifications

This compound, also known by its IUPAC name 2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid, is a white to off-white solid. Its key properties are summarized in the table below. The chiral nature of the molecule, with a stereocenter at the 3-position, allows for the existence of (R) and (S) enantiomers, which are crucial for stereoselective synthesis in drug discovery.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₉NO₅ | N/A |

| Molecular Weight | 245.27 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| CAS Number (Racemate) | 859155-89-8 | [2][3] |

| CAS Number ((R)-enantiomer) | 761460-03-1 | [4][5][6] |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [7] |

Synthetic Strategies

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a representative synthesis can be proposed based on established methodologies for analogous substituted morpholines. A plausible and efficient approach involves a multi-step sequence starting from readily available chiral precursors. The following proposed workflow outlines a logical synthetic pathway.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of a chiral this compound derivative, adapted from methodologies reported for similar structures.

Step 1: Synthesis of the Protected Chiral Amino Alcohol

-

To a solution of a suitable N-Boc protected chiral amino acid (e.g., N-Boc-Aspartic acid-4-benzyl ester) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a reducing agent like borane-tetrahydrofuran complex (BH₃-THF) is added dropwise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is then carefully quenched by the slow addition of methanol, followed by an aqueous workup.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude protected chiral amino alcohol.

-

Purification is typically achieved by flash column chromatography on silica gel.

Step 2: Morpholine Ring Formation

-

The protected chiral amino alcohol is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

-

A base, such as sodium hydride (NaH), is added portion-wise at 0 °C, and the mixture is stirred for a short period to allow for the formation of the alkoxide.

-

An appropriate 2-carbon electrophile, for instance, ethyl bromoacetate, is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

-

The resulting intermediate can then be induced to cyclize, often under basic or acidic conditions depending on the specific substrate, to form the morpholinone ring.

Step 3: Reduction of the Morpholinone and Ester Hydrolysis

-

The protected morpholinone intermediate is dissolved in an appropriate solvent and treated with a suitable reducing agent to convert the lactam to the corresponding morpholine.

-

Following the reduction, the ester group is hydrolyzed. This is commonly achieved by treating the compound with a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

-

The reaction is monitored by TLC, and upon completion, the organic solvent is removed under reduced pressure.

-

The aqueous solution is then acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl), leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the final this compound.

Quantitative Data for a Representative Synthesis (Hypothetical)

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | N-Boc-Asp-4-benzyl ester | BH₃-THF | THF | 12 | 25 | ~85 |

| 2a | Protected Amino Alcohol | NaH, Ethyl Bromoacetate | DMF | 6 | 25 | ~70 |

| 2b | Linear Intermediate | Base (e.g., K₂CO₃) | Acetonitrile | 24 | 80 | ~65 |

| 3a | Morpholinone | Reducing Agent | THF | 8 | 25 | ~90 |

| 3b | Ester Intermediate | LiOH | THF/H₂O | 4 | 25 | ~95 |

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility stems from its constrained conformation and the presence of multiple functionalization points.

Caption: Key applications of this compound in drug discovery.

-

Peptidomimetics: The rigid morpholine scaffold can be used to mimic β-turns and other secondary structures of peptides. By incorporating this building block, medicinal chemists can design peptidomimetics with improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.

-

Enzyme Inhibitors: The defined stereochemistry and the ability to present functional groups in precise orientations make this compound an excellent starting material for the design of potent and selective enzyme inhibitors. The carboxymethyl group can be readily converted to an amide or other functional groups to interact with specific residues in an enzyme's active site.[1]

-

Constrained Scaffolds for Novel Therapeutics: The inherent conformational rigidity of the morpholine ring is a desirable feature in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. This building block serves as a template for the synthesis of novel heterocyclic compounds with diverse pharmacological activities.

Conclusion

This compound is a chiral building block of significant interest to the pharmaceutical and biotechnology industries. Its unique structural features, including a conformationally constrained morpholine core, a versatile carboxymethyl handle, and the presence of a stable Boc protecting group, make it an invaluable tool for the synthesis of complex and biologically active molecules. While detailed synthetic procedures for this specific compound are not widely published, established chemical principles allow for the design of robust synthetic routes. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of novel therapeutics with improved efficacy and pharmacokinetic properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemhub.com [echemhub.com]

- 3. AiFChem: Aligned with the Future Chemistry [aifchem.com]

- 4. (R)-4-Boc-3-morpholineacetic acid | 761460-03-1 [chemicalbook.com]

- 5. en.huatengsci.com [en.huatengsci.com]

- 6. 761460-03-1 | (R)-4-Boc-3-morpholineacetic acid | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 7. Page loading... [guidechem.com]

The Morpholine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical and biological properties have made it a ubiquitous component in a wide array of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the critical role of the morpholine moiety in drug discovery, from its fundamental properties to its application in targeted therapies, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold

The prevalence of the morpholine ring in drug molecules can be attributed to its favorable impact on key pharmaceutical properties.[1] Its presence often imparts a desirable balance of hydrophilicity and lipophilicity, crucial for oral bioavailability and cell permeability.[2]

Key Physicochemical Properties:

-

pKa: The nitrogen atom in the morpholine ring typically has a pKa in the range of 8.3 to 8.7, making it a weak base.[3] This property can enhance aqueous solubility at physiological pH, aiding in formulation and absorption.

-

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.[4]

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles, including a longer half-life and reduced clearance.[1][5] However, it can also be a site of metabolism, a factor to consider in drug design.[6]

-

Conformational Flexibility: The chair-like conformation of the morpholine ring allows for flexible positioning of substituents, enabling optimal interactions with the binding pockets of target proteins.[2]

These properties collectively contribute to the morpholine scaffold's ability to improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[6]

The Morpholine Scaffold in Drug Design and Biological Activity

The morpholine moiety is not merely a passive carrier for active pharmacophores but often plays a direct role in the biological activity of the molecule. It can serve multiple functions in drug design:

-

Enhancing Potency: The morpholine ring can directly interact with the target protein, contributing to binding affinity and enhancing potency.[2]

-

Acting as a Scaffold: It can serve as a rigid core to orient various functional groups in the correct spatial arrangement for optimal interaction with the target.[2]

-

Modulating Pharmacokinetics: As discussed, it is frequently incorporated to fine-tune the PK/PD (pharmacokinetic/pharmacodynamic) properties of a drug candidate.[2]

The versatility of the morpholine scaffold is evident in the broad range of therapeutic areas where morpholine-containing drugs have shown efficacy.

Anticancer Activity

A significant number of morpholine-containing drugs are approved or are in clinical development for the treatment of cancer.[7][8] Many of these compounds are kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Morpholine-Containing Compounds

| Compound | Target(s) | Cancer Type | IC50 (nM) | Reference |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer | 2-37 | [9] |

| PKI-587 | PI3K/mTOR | Various Solid Tumors | PI3Kα: 0.4, mTOR: 1.6 | [10][11] |

| Compound 2g | DNA | Colorectal Carcinoma (SW480) | 5100 | [4] |

| Compound 7b | DHFR | Hepatocellular Carcinoma (HepG-2) | 3540 | [12] |

| Compound 8 | VEGFR-2 | Colon Cancer (HCT-116) | 3940 | [13] |

| Compound 10e | mTOR | Lung Cancer (A549) | 33 | [14] |

IC50 values are indicative and can vary based on the specific assay conditions.

Central Nervous System (CNS) Activity

The ability of the morpholine scaffold to improve blood-brain barrier permeability makes it a valuable component in the design of CNS-active drugs.[2][15]

Antimicrobial Activity

Morpholine derivatives have also demonstrated significant potential as antibacterial and antifungal agents.[4]

Key Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[16] Several potent and selective PI3K and/or mTOR inhibitors incorporate the morpholine scaffold.[17]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key morpholine-containing drug, Gefitinib, and for essential in vitro assays used in drug discovery.

Synthesis of Gefitinib

Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer.[18] Several synthetic routes have been reported. Below is a representative multi-step synthesis.[5][9]

Experimental Procedure:

-

Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to yield methyl 5-(3-chloropropoxy)-4-methoxybenzoate.[5]

-

Nitration: The product from step 1 is nitrated using nitric acid in acetic acid to give methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[5]

-

Reduction: The nitro group is reduced to an amine using powdered iron in acetic acid, yielding methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[5]

-

Cyclization: The amino ester is cyclized to form the quinazolinone ring.

-

Chlorination: The quinazolinone is chlorinated to introduce a chlorine atom at the 4-position of the quinazoline ring.

-

Amination: The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline in a nucleophilic aromatic substitution reaction.

-